1-((5-Bromopyridin-3-yl)methyl)piperazine
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Overview
Description
1-((5-Bromopyridin-3-yl)methyl)piperazine is a chemical compound with the molecular formula C10H14BrN3 and a molecular weight of 256.14 g/mol . This compound features a piperazine ring substituted with a 5-bromopyridin-3-ylmethyl group, making it a valuable intermediate in various chemical syntheses and research applications .
Preparation Methods
The synthesis of 1-((5-Bromopyridin-3-yl)methyl)piperazine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-((5-Bromopyridin-3-yl)methyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-((5-Bromopyridin-3-yl)methyl)piperazine has a wide range of applications in scientific research, including:
Mechanism of Action
Comparison with Similar Compounds
1-((5-Bromopyridin-3-yl)methyl)piperazine can be compared with other similar compounds, such as:
1-(5-Bromopyridin-3-yl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.
1-(3-Bromophenyl)piperazine: Features a bromophenyl group instead of a bromopyridinyl group.
1-(5-Bromo-3-methylpyridin-2-yl)piperazine: Contains a methyl group on the pyridine ring.
Biological Activity
1-((5-Bromopyridin-3-yl)methyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a brominated pyridine moiety, which is known to enhance biological interactions through various mechanisms. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A piperazine ring , which is often associated with diverse biological activities.
- A 5-bromopyridine substituent that may influence the compound's interaction with biological targets.
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies have shown that piperazine derivatives exhibit significant antimicrobial properties. The presence of halogen groups, such as bromine, can enhance this activity by increasing lipophilicity and facilitating membrane penetration.
- Anticancer Properties : Research indicates that compounds containing piperazine structures can act as anticancer agents. For example, derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : Piperazine derivatives are often studied for their effects on the central nervous system (CNS). The unique structure of this compound may allow it to interact with neurotransmitter systems, potentially leading to antidepressant or anxiolytic effects .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound may act as an antagonist or agonist at various receptors, influencing signaling pathways involved in mood regulation and cellular proliferation.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance, suggesting that this compound may possess similar properties .
- Cell Membrane Interaction : The lipophilic nature of the brominated pyridine moiety may facilitate its ability to penetrate cell membranes, allowing it to exert effects intracellularly.
Case Studies and Research Findings
Several studies have reported on the biological activity of similar compounds, providing insights into the potential effects of this compound:
Properties
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-10-5-9(6-13-7-10)8-14-3-1-12-2-4-14/h5-7,12H,1-4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOPDUNJMYQHIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734411 |
Source
|
Record name | 1-[(5-Bromopyridin-3-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211591-45-5 |
Source
|
Record name | 1-[(5-Bromopyridin-3-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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